8-(Benzyloxy)-2-chloroquinoline

CAS No.: 343788-51-2

Cat. No.: VC2089983

Molecular Formula: C16H12ClNO

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343788-51-2 |

|---|---|

| Molecular Formula | C16H12ClNO |

| Molecular Weight | 269.72 g/mol |

| IUPAC Name | 2-chloro-8-phenylmethoxyquinoline |

| Standard InChI | InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 |

| Standard InChI Key | NIEHWTGNWJVDEU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl |

Introduction

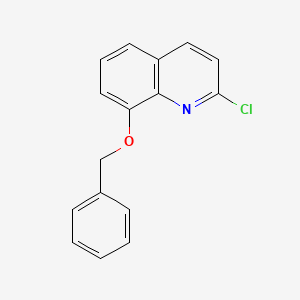

Chemical Identity and Structure

8-(Benzyloxy)-2-chloroquinoline, also known as 2-chloro-8-phenylmethoxyquinoline, is a quinoline derivative with distinctive structural characteristics. The compound consists of a quinoline core with strategic functional group substitutions that contribute to its chemical reactivity and biological potential. The benzyloxy group at position 8 introduces a phenyl moiety connected via an oxygen linkage, while the chloro substituent at position 2 provides a reactive site for nucleophilic substitution reactions .

The molecular structure of 8-(Benzyloxy)-2-chloroquinoline can be represented by the chemical formula C₁₆H₁₂ClNO, with a molecular weight of 269.72600 g/mol. The exact mass of this compound is 269.06100, which can be verified through high-resolution mass spectrometry. The IUPAC name follows the systematic nomenclature rules for heterocyclic compounds, emphasizing the quinoline core structure with its specific substitution pattern .

Table 1: Chemical Identity Information

| Parameter | Value |

|---|---|

| Common Name | 8-(Benzyloxy)-2-chloroquinoline |

| CAS Number | 343788-51-2 |

| Molecular Formula | C₁₆H₁₂ClNO |

| Molecular Weight | 269.73 g/mol |

| Exact Mass | 269.06100 |

| Synonyms | 2-chloro-8-phenylmethoxyquinoline, 2-chloro-8-benzyloxyquinoline |

| InChI Code | 1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 |

Physical and Chemical Properties

8-(Benzyloxy)-2-chloroquinoline possesses specific physical and chemical properties that determine its behavior in various chemical reactions and biological systems. The compound has a calculated boiling point of 422.8±30.0°C at 760 mmHg, indicating its high thermal stability . This high boiling point is consistent with its complex molecular structure containing aromatic rings and multiple functional groups that contribute to strong intermolecular forces.

The compound's polar surface area (PSA) of 22.12000 provides insight into its potential for passive molecular transport through membranes. Additionally, its calculated LogP value of 4.46720 suggests significant lipophilicity, which has implications for its solubility profile and potential for crossing biological membranes . These properties are crucial considerations for researchers exploring this compound's potential applications in medicinal chemistry and drug development.

When considering the solubility properties, 8-(Benzyloxy)-2-chloroquinoline typically requires appropriate organic solvents for solution preparation. According to handling guidelines, the selection of suitable solvents is critical for preparing stock solutions, with consideration for avoiding repeated freezing and thawing cycles that might compromise chemical integrity . For optimal dissolution, heating the compound to 37°C followed by ultrasonic bath treatment can enhance solubility in challenging cases.

Table 2: Physical and Chemical Properties

Synthesis and Chemical Reactions

Biological Activities and Applications

Quinoline derivatives, including 8-(Benzyloxy)-2-chloroquinoline, have garnered attention in medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential antimicrobial, antimalarial, and anticancer properties, making them valuable scaffolds for drug development. The presence of the benzyloxy group at position 8 can significantly influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile and therapeutic potential.

A particularly notable application of derivatives of 8-(Benzyloxy)-2-chloroquinoline is in molecular imaging. The fluorinated derivative, 8-(Benzyloxy)-2-fluoroquinoline, when labeled with fluorine-18, has been utilized for positron emission tomography (PET) imaging of amyloid plaques . This application holds significant importance in the context of neurodegenerative diseases such as Alzheimer's disease, where amyloid plaque formation is a key pathological feature. The ability to visualize these plaques non-invasively using PET imaging provides valuable diagnostic information.

Research has also shown that quinoline compounds can inhibit various enzymes involved in disease processes. This inhibitory activity could have applications in treating diseases such as malaria and cancer. Additionally, the benzyloxy substituent has been explored in other medicinal chemistry contexts, such as benzodiazepine receptor ligands, where it acts as part of the agonist pharmacophoric determinant. These findings underscore the versatility of 8-(Benzyloxy)-2-chloroquinoline as a building block for developing bioactive compounds.

Research Applications and Future Directions

The research landscape for 8-(Benzyloxy)-2-chloroquinoline encompasses various applications, with particular emphasis on its role as a synthetic intermediate and potential pharmaceutical precursor. The compound's amenability to nucleophilic aromatic substitution reactions makes it valuable for developing radiolabeled compounds for molecular imaging applications. The successful high-yielding radiofluorination of this compound to produce 8-(Benzyloxy)-2-fluoroquinoline demonstrates its utility in developing novel imaging agents .

| Concentration | Amount of Compound | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.7074 mL | 18.5371 mL | 37.0741 mL |

| 5 mM | 0.7415 mL | 3.7074 mL | 7.4148 mL |

| 10 mM | 0.3707 mL | 1.8537 mL | 3.7074 mL |

Note: Values represent the volume of solvent required to achieve the specified concentration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume